2-Bromo-N-isobutylaniline
Overview
Description
2-Bromo-N-isobutylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom attached to the benzene ring and an isobutyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isobutylaniline typically involves the bromination of N-isobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-isobutylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be employed to minimize the environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isobutylaniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of substituted anilines.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic substitution: Substituted anilines with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-N-isobutylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies investigating the effects of brominated anilines on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isobutylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the isobutyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
2-Bromo-N-isobutylaniline can be compared with other brominated anilines, such as:
2-Bromoaniline: Lacks the isobutyl group, making it less hydrophobic and potentially less potent in certain applications.
4-Bromo-N-isobutylaniline: The bromine atom is positioned differently, which can affect the compound’s reactivity and binding affinity.
2-Chloro-N-isobutylaniline: The chlorine atom is less bulky than bromine, leading to differences in steric interactions and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNVCEYHBREXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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